N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-15-10-14(11-16(12-15)30-2)23-19(26)13-25-18-6-9-32-20(18)21(27)24(22(25)28)7-5-17-4-3-8-31-17/h3-4,6,8-12,20H,5,7,13H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXNCANXUSMLNZ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O5S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with substituents that enhance its biological activity. The presence of the 3,5-dimethoxyphenyl group and the thiophen-2-yl ethyl moiety contributes to its pharmacological profile.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. For instance:
- In vitro studies : Various derivatives were tested against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results showed a marked reduction in cell viability with IC50 values indicating potent cytotoxic effects .
- Mechanism of action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial and fungal assays : In vitro tests demonstrated effectiveness against various bacterial strains (e.g., E. coli and S. aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Enzyme Inhibition
Research has suggested that N-(3,5-dimethoxyphenyl)-2-{...} may act as an inhibitor for certain enzymes:
- α-Amylase and urease inhibition : The compound showed promising results in inhibiting α-amylase and urease activities, which are relevant in diabetes management and urea metabolism respectively. Comparative studies indicated that it outperformed some known inhibitors .
Case Studies
- Study on Antitumor Effects : Da Silva et al. investigated the antitumor effects of thiazolidinone derivatives related to the compound. They found that specific modifications to the thieno[3,2-d]pyrimidine structure enhanced cytotoxicity against glioblastoma cells .
- Antimicrobial Properties : A comprehensive study assessed the antimicrobial efficacy of this compound against clinical isolates. The findings suggested that modifications to the thiophenyl group could enhance antimicrobial potency .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
- Case Studies : In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidine showed significant inhibition of tumor growth in models of breast and lung cancer .
Antimicrobial Effects
Research indicates that N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide possesses antimicrobial properties. It has been shown to be effective against a range of pathogens:
- Bacterial Inhibition : Studies have reported its efficacy against Gram-positive and Gram-negative bacteria .
- Fungal Activity : The compound also exhibits antifungal activity against common strains such as Candida albicans.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.
- Infection Control : The antimicrobial properties suggest potential use in treating bacterial and fungal infections.
Data Table: Summary of Biological Activities
Q & A
Q. Key Methodological Considerations :
- Solvent selection (e.g., DMF or DMSO for polar intermediates).
- Catalysts (e.g., Pd for cross-coupling steps).
- Temperature control to avoid side reactions (e.g., 60–80°C for cyclization).
Basic Research Question
Q. Methodological Recommendations :
- Standardize assays (e.g., CLSI guidelines for antimicrobial tests).
- Use isogenic cell lines to isolate target pathways.
What computational strategies predict binding affinity to biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Glide to model interactions with enzymes (e.g., DHFR for antimicrobial activity) .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
Case Study : Docking of analogous thienopyrimidines into E. coli DHFR showed hydrogen bonding with Asp27 and hydrophobic interactions with Ile94 .
What strategies improve solubility for in vitro bioassays?
Basic Research Question
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions .
- Surfactants : Polysorbate 80 (0.01% w/v) to stabilize aqueous dispersions.
- Structural Modifications : Introduce polar groups (e.g., -OH, -SO3H) on the acetamide moiety .
How to design structure-activity relationship (SAR) studies for this scaffold?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
